Cas no 868215-46-7 (N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide)

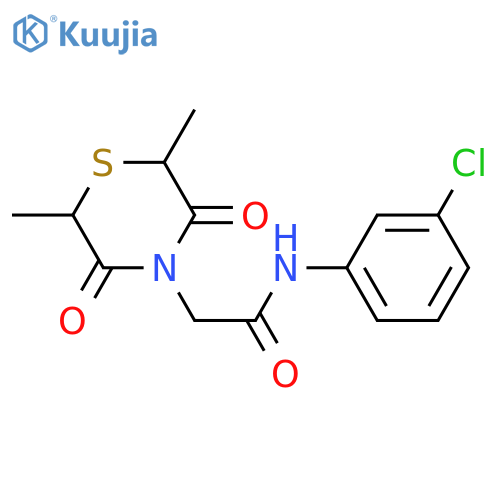

868215-46-7 structure

商品名:N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide

CAS番号:868215-46-7

MF:C14H15ClN2O3S

メガワット:326.798501253128

CID:6509664

N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide

-

- インチ: 1S/C14H15ClN2O3S/c1-8-13(19)17(14(20)9(2)21-8)7-12(18)16-11-5-3-4-10(15)6-11/h3-6,8-9H,7H2,1-2H3,(H,16,18)

- InChIKey: CCHUWHGJELCSKD-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC(Cl)=C1)(=O)CN1C(=O)C(C)SC(C)C1=O

N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1800-0091-30mg |

N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide |

868215-46-7 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1800-0091-3mg |

N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide |

868215-46-7 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1800-0091-50mg |

N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide |

868215-46-7 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1800-0091-10mg |

N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide |

868215-46-7 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1800-0091-1mg |

N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide |

868215-46-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1800-0091-25mg |

N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide |

868215-46-7 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1800-0091-5μmol |

N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide |

868215-46-7 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1800-0091-100mg |

N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide |

868215-46-7 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F1800-0091-20mg |

N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide |

868215-46-7 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1800-0091-75mg |

N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide |

868215-46-7 | 90%+ | 75mg |

$208.0 | 2023-05-17 |

N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide 関連文献

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

868215-46-7 (N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide) 関連製品

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量